molecular formula C9H9FO B1526044 4-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 52085-95-7

4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1526044
CAS No.: 52085-95-7
M. Wt: 152.16 g/mol
InChI Key: ORUNCRYHQOWNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound belonging to the class of indenols. It features a fluorine atom at the 4-position of the indene ring system, which significantly influences its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structural characteristics.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Indenols: One common synthetic route involves the direct fluorination of indenols using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically proceeds under mild conditions, often at room temperature.

  • Reduction of Fluorinated Indenes: Another approach is the reduction of fluorinated indenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous ether or THF (tetrahydrofuran) solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromyl chloride (CrO2Cl2) and potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to form 4-fluoro-indan using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives. Reagents like Grignard reagents or organolithium compounds are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4)

  • Reduction: Hydrogen gas (H2), palladium catalyst

  • Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

  • Oxidation: 4-Fluoro-indanone, 4-fluoro-indanoic acid

  • Reduction: 4-Fluoro-indan

  • Substitution: Various fluorinated derivatives

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-inden-1-ol has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-fluoro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

4-Fluoro-2,3-dihydro-1H-inden-1-ol is structurally similar to other indenols and fluorinated aromatic compounds. its unique fluorine atom at the 4-position imparts distinct chemical and biological properties. Some similar compounds include:

  • Indenol: Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 4-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

  • 2,3-Dihydro-1H-inden-1-ol: The non-fluorinated analog, which serves as a reference point for studying the effects of fluorination.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUNCRYHQOWNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298497
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-95-7
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52085-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
4-fluoro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
4-fluoro-2,3-dihydro-1H-inden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.